molecular formula C6H10O2 B11924681 2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- CAS No. 1121-72-8

2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-

Cat. No.: B11924681
CAS No.: 1121-72-8
M. Wt: 114.14 g/mol
InChI Key: GQUBDAOKWZLWDI-YFKPBYRVSA-N
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Description

(S)-5-Methyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry. Its chemical structure consists of a six-membered ring with an oxygen atom and a methyl group, which contributes to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyltetrahydro-2H-pyran-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of microbial reduction, where specific strains of microorganisms are employed to reduce the precursor compound to (S)-5-Methyltetrahydro-2H-pyran-2-one under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (S)-5-Methyltetrahydro-2H-pyran-2-one often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl group in the compound can undergo substitution reactions with different reagents to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or alkylated derivatives.

Scientific Research Applications

(S)-5-Methyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Methyltetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Methyltetrahydro-2H-pyran-2-one, with similar but distinct properties.

    Tetrahydro-2H-pyran-2-one: A structurally similar compound without the methyl group, used in similar applications.

    5-Methyl-2-pyrrolidone: Another similar compound with a different ring structure, used in various industrial applications.

Uniqueness

(S)-5-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature and specific structural features, which contribute to its distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various scientific and industrial applications.

Properties

CAS No.

1121-72-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(5S)-5-methyloxan-2-one

InChI

InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

GQUBDAOKWZLWDI-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CCC(=O)OC1

Canonical SMILES

CC1CCC(=O)OC1

Origin of Product

United States

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